molecular formula C57H94O26 B12770471 Malonylginsenoside Rb1 CAS No. 88140-34-5

Malonylginsenoside Rb1

Cat. No.: B12770471
CAS No.: 88140-34-5
M. Wt: 1195.3 g/mol
InChI Key: NTYAVUNEPXGZQJ-LUSMHSHMSA-N
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Description

Malonylginsenoside Rb1 is a naturally occurring compound found in the roots of Panax ginseng, a plant widely used in traditional medicine. It belongs to the ginsenoside family, which are triterpene saponins known for their diverse pharmacological properties. This compound is particularly noted for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of malonylginsenoside Rb1 typically involves the enzymatic transformation of ginsenoside Rb1. This process can be achieved through biotransformation using specific enzymes that catalyze the addition of a malonyl group to the ginsenoside Rb1 molecule .

Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from Panax ginseng roots. Advanced techniques such as ultra-high-performance liquid chromatography (UHPLC) combined with mass spectrometry (MS) are employed to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Malonylginsenoside Rb1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct pharmacological properties .

Scientific Research Applications

Properties

CAS No.

88140-34-5

Molecular Formula

C57H94O26

Molecular Weight

1195.3 g/mol

IUPAC Name

3-[[(2R,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid

InChI

InChI=1S/C57H94O26/c1-24(2)10-9-14-57(8,83-51-47(74)43(70)40(67)30(80-51)23-76-49-45(72)41(68)37(64)27(20-58)77-49)25-11-16-56(7)36(25)26(60)18-32-54(5)15-13-33(53(3,4)31(54)12-17-55(32,56)6)81-52-48(44(71)38(65)28(21-59)78-52)82-50-46(73)42(69)39(66)29(79-50)22-75-35(63)19-34(61)62/h10,25-33,36-52,58-60,64-74H,9,11-23H2,1-8H3,(H,61,62)/t25-,26+,27+,28+,29+,30+,31-,32+,33-,36-,37+,38+,39+,40+,41-,42-,43-,44-,45+,46+,47+,48+,49+,50+,51-,52-,54-,55+,56+,57-/m0/s1

InChI Key

NTYAVUNEPXGZQJ-LUSMHSHMSA-N

Isomeric SMILES

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)CC(=O)O)O)O)O)C)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O)C

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)COC(=O)CC(=O)O)O)O)O)C)C)O)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C

Origin of Product

United States

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